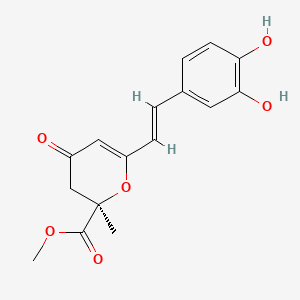
Inonophenol C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inonophenol C is a neurotrophic agent known for its protective properties against neurodegenerative disorders . It is derived from the cultivated edible mushroom Inonotus hispidus and has shown significant bioactivity in scientific research . The compound has a molecular formula of C16H16O6 and a molecular weight of 304.29 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Inonophenol C involves the extraction of phenolic and steroidal metabolites from the Inonotus hispidus mushroom . The specific synthetic routes and reaction conditions are not widely documented, but the extraction process typically involves solvent extraction and chromatographic techniques to isolate the desired compound .
Industrial Production Methods: Industrial production of this compound is primarily focused on its extraction from natural sources rather than synthetic production. The process involves cultivating the Inonotus hispidus mushroom under controlled conditions, followed by extraction and purification of the compound using advanced chromatographic methods .
Análisis De Reacciones Químicas
Types of Reactions: Inonophenol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) and chlorine (Cl2) under specific conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which exhibit different bioactivities and properties .
Aplicaciones Científicas De Investigación
Inonophenol C has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Inonophenol C involves its interaction with molecular targets and pathways associated with neuroprotection. The compound exerts its effects by modulating the activity of neurotrophic factors and signaling pathways involved in neuronal survival and growth . It also exhibits antioxidant properties, which help in reducing oxidative stress and preventing neuronal damage .
Comparación Con Compuestos Similares
Nonylphenol: A phenolic compound known for its endocrine-disrupting properties.
Nonylphenol Monoethoxylate: A derivative of nonylphenol with similar bioactivity.
Nonylphenol Diethoxylate: Another derivative of nonylphenol used in various industrial applications.
Comparison: Inonophenol C is unique due to its neurotrophic and neuroprotective properties, which are not commonly observed in other phenolic compounds like nonylphenol and its derivatives . While nonylphenol compounds are primarily known for their industrial applications and potential environmental hazards, this compound stands out for its therapeutic potential in neurodegenerative diseases .
Propiedades
Fórmula molecular |
C16H16O6 |
|---|---|
Peso molecular |
304.29 g/mol |
Nombre IUPAC |
methyl (2R)-6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-2-methyl-4-oxo-3H-pyran-2-carboxylate |
InChI |
InChI=1S/C16H16O6/c1-16(15(20)21-2)9-11(17)8-12(22-16)5-3-10-4-6-13(18)14(19)7-10/h3-8,18-19H,9H2,1-2H3/b5-3+/t16-/m1/s1 |
Clave InChI |
DFMMAKIFFWIJII-LLCTXKFZSA-N |
SMILES isomérico |
C[C@@]1(CC(=O)C=C(O1)/C=C/C2=CC(=C(C=C2)O)O)C(=O)OC |
SMILES canónico |
CC1(CC(=O)C=C(O1)C=CC2=CC(=C(C=C2)O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



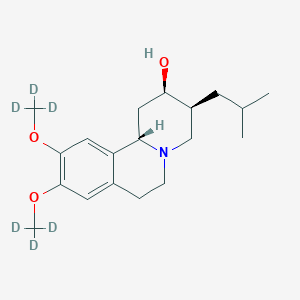
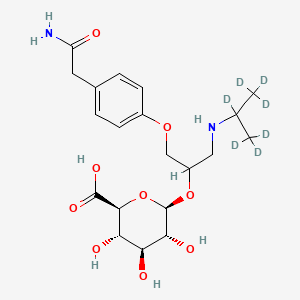

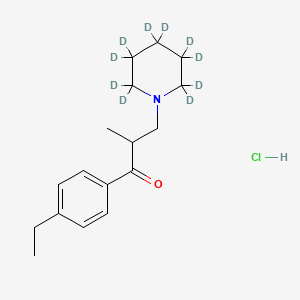
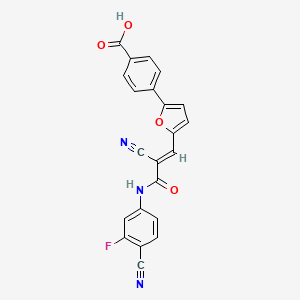

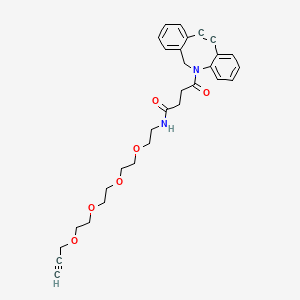


![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)

![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)

